4-Hydroxy-6-methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon that belongs to the benz(a)anthracene family. It is recognized for its structural complexity and biological significance, particularly in studies related to carcinogenesis. This compound is of interest due to its potential role as a metabolite of other more complex hydrocarbons, such as 7,12-dimethylbenz(a)anthracene, which is known for its carcinogenic properties.
4-Hydroxy-6-methylbenz(a)anthracene can be synthesized from various precursors in laboratory settings. It is classified as a hydroxy-substituted benz(a)anthracene, which is a type of polycyclic aromatic hydrocarbon. These compounds are characterized by their multiple fused aromatic rings and are often studied for their environmental impact and biological activity, particularly in relation to cancer research.
The synthesis of 4-hydroxy-6-methylbenz(a)anthracene can be achieved through several methods, including:
The molecular formula of 4-hydroxy-6-methylbenz(a)anthracene is . The compound consists of a fused ring system with a hydroxyl group (-OH) at the 4-position and a methyl group (-CH₃) at the 6-position on the benz(a)anthracene framework.
4-Hydroxy-6-methylbenz(a)anthracene participates in various chemical reactions typical for polycyclic aromatic hydrocarbons:
The mechanism of action for 4-hydroxy-6-methylbenz(a)anthracene primarily involves its role as an intermediate in metabolic pathways leading to DNA adduct formation. Upon metabolic activation, it can form reactive epoxides that interact with DNA, leading to mutations and potentially initiating carcinogenesis.
The physical properties are critical for understanding the behavior of this compound in biological systems and its potential environmental impact.
4-Hydroxy-6-methylbenz(a)anthracene is mainly used in scientific research focused on:
4-Hydroxy-6-methylbenz(a)anthracene (4-OH-6-MBA) arises primarily through the cytochrome P450 (CYP)-mediated oxidation of its parent hydrocarbon, 6-methylbenz(a)anthracene (6-MBA). Rat liver microsomal studies demonstrate that CYP isoforms—particularly those induced by 3-methylcholanthrene (3-MC)—catalyze methyl group hydroxylation and aromatic ring oxidation. This results in three isomeric monohydroxy metabolites: 3-hydroxy-, 4-hydroxy-, and 5-hydroxy-6-MBA. Among these, 4-hydroxy-6-MBA is a quantitatively significant metabolite, especially in microsomes from 3-MC-treated rats, where CYP1A1/1A2 induction enhances regioselective oxidation at the C4 position [1] [5].
Methyl substitution profoundly redirects metabolic activity. While non-methylated benz(a)anthracene undergoes predominantly bay-region dihydrodiol formation, 6-MBA’s methyl group shifts oxidation toward benzylic carbon (forming 6-hydroxymethyl-BA) and non-K-region rings (yielding 4-OH-6-MBA). This metabolic diversion reduces aromatic ring oxidation by 40–60% compared to unsubstituted analogs, as alkyl groups act as competitive oxidation targets [4].
Table 1: Metabolic Profile of 6-MBA in Rat Liver Microsomes
Metabolite | Untreated Rats | PB-Treated Rats | 3-MC-Treated Rats |
---|---|---|---|
4-Hydroxy-6-MBA | ++ | +++ | +++++ |
6-Hydroxymethyl-BA | + | ++++ | ++ |
6-MBA trans-3,4-dihydrodiol | ++++ | +++ | +++++ |
6-MBA trans-5,6-dihydrodiol | + | ++ | +++ |
4-Hydroxy-6-MBA-10,11-diol | Trace | + | +++ |
Abbreviations: PB = phenobarbital; 3-MC = 3-methylcholanthrene; ++++ = relative abundance scale (low to high). Data adapted from [1].
4-OH-6-MBA itself undergoes further activation via two parallel pathways:
Mutagenicity studies reveal a hierarchy of reactivity:
6-MBA trans-3,4-dihydrodiol > 6-MBA trans-8,9-dihydrodiol > 4-OH-6-MBA ≈ 4-hydroxy-6-MBA-10,11-dihydrodiol
This underscores that 4-OH-6-MBA and its dihydrodiol derivatives are weaker mutagens than bay-region (3,4- and 8,9-) diol-epoxides of 6-MBA [1].
The metabolic activation of 6-MBA exhibits marked stereoselectivity, governed by cytochrome P450 isoforms and epoxide hydrolase:
The stereochemical fidelity of these metabolites directly impacts their carcinogenic potency. For instance, the (−)-anti-3,4-diol-1,2-epoxide forms stable adducts with deoxyguanosine (dG-N²), while its enantiomer exhibits 5–10-fold lower DNA-binding affinity [5].
Table 2: Mutagenicity of 6-MBA Metabolites in S. typhimurium TA100
Metabolite | Relative Mutagenic Potency | Proposed Electrophile |
---|---|---|
6-MBA trans-3,4-dihydrodiol | 100% | anti/syn-3,4-Diol-1,2-epoxide |
6-MBA trans-8,9-dihydrodiol | 35% | 8,9-Diol-10,11-epoxide |
4-Hydroxy-6-MBA | 8% | Radical cation/quinone methide |
4-Hydroxy-6-MBA-trans-10,11-dihydrodiol | 5% | 10,11-Diol-8,9-epoxide |
6-MBA trans-10,11-dihydrodiol | 12% | Non-reactive (detoxified) |
Data expressed relative to 6-MBA trans-3,4-dihydrodiol (=100%). Source: [1].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: